molecular formula C7H4Br2F2O B14060271 1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14060271
M. Wt: 301.91 g/mol
InChI Key: ISDCSODMFITGBZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, substituted with two bromine atoms, one fluorine atom, and a fluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-(fluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of substituted derivatives with functional groups like amines, thiols, or azides.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the fluoromethoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluorobenzene: Lacks the fluoromethoxy group, making it less versatile in certain chemical reactions.

    1,3-Dibromo-2-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of a fluoromethoxy group, which can affect its reactivity and applications.

    1,3-Dibromo-5-fluoro-2-(phenylmethoxy)benzene: Contains a phenylmethoxy group, leading to different chemical and biological properties.

Uniqueness

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethoxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Br2F2O/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,3H2

InChI Key

ISDCSODMFITGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCF)Br)F

Origin of Product

United States

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